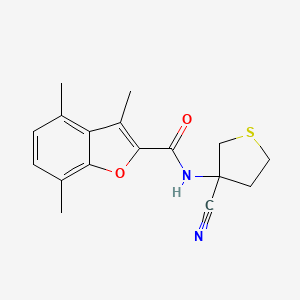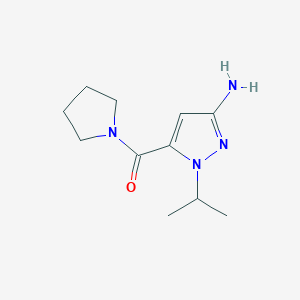
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine, also known as IPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. IPP is a pyrazol-based inhibitor that has been shown to have promising results in various studies, including cancer research and neurological disorders.
Applications De Recherche Scientifique
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has been shown to have potential applications in various scientific research fields. One of the most promising areas of research is cancer therapy. 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine involves the inhibition of various enzymes and proteins that are involved in cell proliferation and survival. 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Additionally, 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting these enzymes, 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to have various biochemical and physiological effects. In cancer cells, 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. Additionally, 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to inhibit the migration and invasion of cancer cells, which are essential for metastasis. In neurological disorders, 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine inhibits the aggregation of amyloid-beta peptides, leading to the prevention of neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins, making it a useful tool for studying their functions. Additionally, 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine. One potential area of research is the development of more potent and selective inhibitors of CDKs and HDACs. Additionally, research could focus on the optimization of the synthesis method for 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine, leading to higher yields and purity. Further studies could also investigate the potential applications of 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine in other scientific research fields, such as immunology and infectious diseases. Overall, the potential applications of 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine in scientific research are vast, and further research is needed to fully explore its capabilities.
Méthodes De Synthèse
The synthesis of 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine involves the reaction of 1H-pyrazol-3-amine with isopropyl isocyanate and pyrrolidine. The reaction is carried out in anhydrous conditions, and the product is obtained after purification by column chromatography. The yield of the reaction is typically around 50%.
Propriétés
IUPAC Name |
(5-amino-2-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(2)15-9(7-10(12)13-15)11(16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDQRGNTRFYUNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/no-structure.png)
![5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2415200.png)
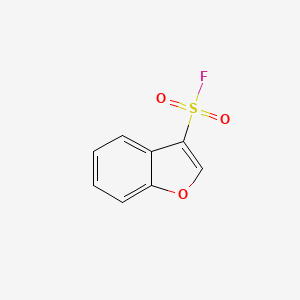
![1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B2415202.png)
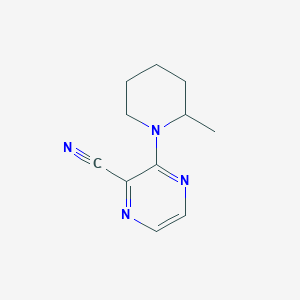
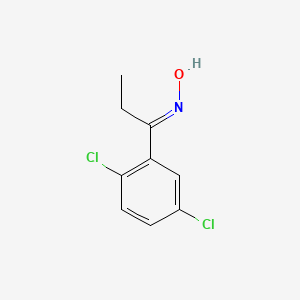
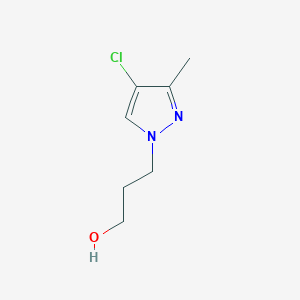
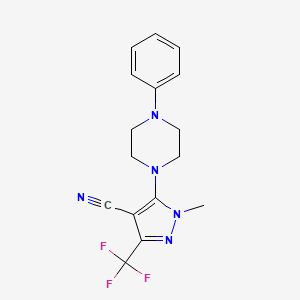
![(4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2415211.png)
![1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2415214.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2415215.png)

![4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2415220.png)
